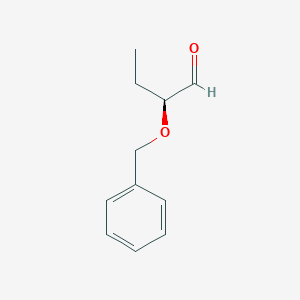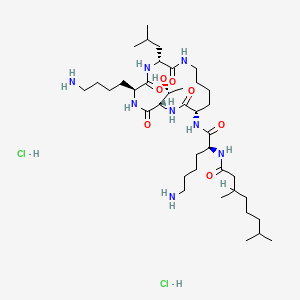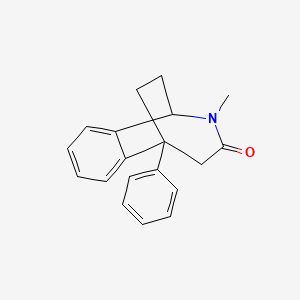
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- is a complex organic compound characterized by its unique structure, which includes a benzazepine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- typically involves the reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine and pyridine in ethanol. The reaction is carried out under reflux conditions, followed by precipitation, washing, and drying to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-5-phenyl-: Similar structure but lacks the methyl group at the 2-position.
3-methoxy-N-[(2E)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-ylidene]-1-propanamine hydrochloride: Another benzazepine derivative with different substituents.
Uniqueness
1,5-Ethano-3H-2-benzazepin-3-one, 1,2,4,5-tetrahydro-2-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
81124-91-6 |
|---|---|
Molekularformel |
C19H19NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
9-methyl-1-phenyl-9-azatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-one |
InChI |
InChI=1S/C19H19NO/c1-20-17-11-12-19(13-18(20)21,14-7-3-2-4-8-14)16-10-6-5-9-15(16)17/h2-10,17H,11-13H2,1H3 |
InChI-Schlüssel |
QELFNXLYBOXZJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2CCC(CC1=O)(C3=CC=CC=C23)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[4-Phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanenitrile](/img/structure/B14424988.png)

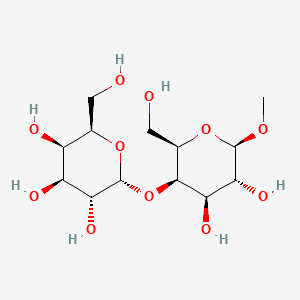

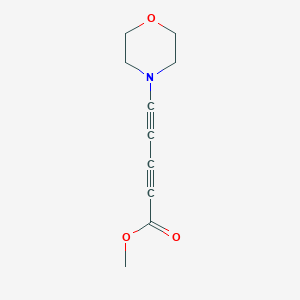
![3-Chloro-4-[(2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]aniline](/img/structure/B14425014.png)
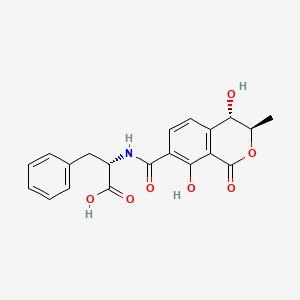
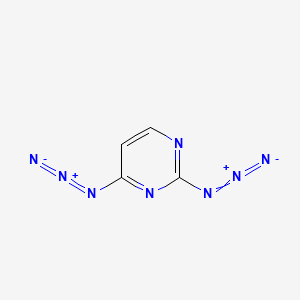
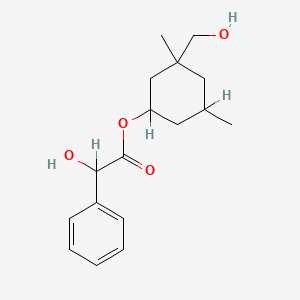
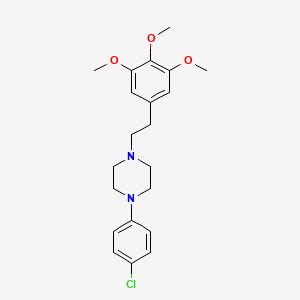
![Methyl 2-[dimethyl(phenyl)silyl]but-3-enoate](/img/structure/B14425040.png)
